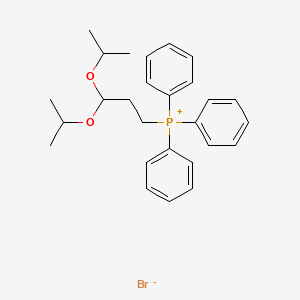

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide

Description

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide (CAS 72931-54-5) is a phosphonium salt characterized by a three-carbon propyl chain bearing two isopropoxy groups at the 3-position. Its synthesis, first reported by Viala and Santelli in 1988, involves a preparation method optimized for use as a three-carbon homologating agent in organic synthesis, particularly for forming γ-keto aldehydes . The diisopropoxy groups enhance solubility in polar aprotic solvents, while the triphenylphosphonium moiety facilitates nucleophilic reactions, making it valuable in Wittig and related transformations.

Properties

IUPAC Name |

3,3-di(propan-2-yloxy)propyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O2P.BrH/c1-22(2)28-27(29-23(3)4)20-21-30(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;/h5-19,22-23,27H,20-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVVGPXJZLGGPO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369294 | |

| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72931-54-5 | |

| Record name | {3,3-Bis[(propan-2-yl)oxy]propyl}(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Diisopropoxypropyl(triphenyl)phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Triphenylphosphine with 3,3-Diisopropoxypropyl Bromide

The most common synthetic route involves nucleophilic substitution of triphenylphosphine with a suitably functionalized alkyl bromide bearing the diisopropoxypropyl moiety. This reaction forms the phosphonium salt directly.

-

$$

\text{Triphenylphosphine} + \text{3,3-Diisopropoxypropyl bromide} \rightarrow (3,3\text{-Diisopropoxypropyl})\text{triphenylphosphonium bromide}

$$ -

- Solvent: Polar aprotic solvents such as methylene chloride or chloroform to dissolve reactants and facilitate SN2 reaction.

- Temperature: Controlled low temperatures (0–5°C) to minimize side reactions.

- Time: Several hours (typically 12 h) under inert atmosphere to avoid oxidation.

- Purification: Recrystallization from ethanol or acetonitrile to enhance purity.

Yields: High yields reported, typically in the range of 81–93% under optimized conditions, especially when microwave irradiation is employed to accelerate the reaction.

Microwave-Assisted Synthesis: Application of microwave irradiation has been shown to reduce reaction times from hours to minutes with comparable or improved yields, enhancing efficiency in laboratory and industrial settings.

Wittig-Type Three-Carbon Homologation Approach

An alternative synthetic strategy involves a multi-step sequence starting from acrolein and triphenylphosphine:

- Step 1: Formation of the phosphonium salt by reacting triphenylphosphine with acrolein in the presence of hydrogen bromide.

- Step 2: Subsequent addition of triisopropoxymethane to introduce the diisopropoxy groups on the propyl chain.

This method is particularly useful for stereoselective synthesis of intermediates for complex molecule construction, such as in the synthesis of (-)-lipstatin derivatives.

Industrial-Scale Synthesis via 1,3-Dibromopropane Route (Analogous Method)

Though specific industrial methods for (3,3-Diisopropoxypropyl)triphenylphosphonium bromide are less documented, analogous phosphonium salts such as [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide are synthesized industrially by:

- Reacting triphenylphosphine with 1,3-dibromopropane in toluene under reflux (80°C) for several hours.

- Subsequent substitution with nucleophiles (e.g., amines or alcohols) in methanol at moderate temperatures (50°C).

- Purification by solvent evaporation, recrystallization, and drying.

This approach highlights scalability and cost-efficiency considerations, including solvent choice and reaction temperature optimization. Similar principles apply for the diisopropoxypropyl derivative, with appropriate nucleophilic substitution to introduce the diisopropoxy groups.

Critical Experimental Parameters and Optimization

| Parameter | Details and Impact |

|---|---|

| Solvent | Methylene chloride, chloroform for alkylation; methanol for substitution; choice affects solubility and side reactions. |

| Temperature | Low temperatures (0–5°C) minimize side reactions; reflux (~80°C) used in industrial scale for initial alkylation. |

| Reaction Time | 10–14 hours typical; microwave irradiation reduces to minutes. |

| Atmosphere | Inert atmosphere (argon or nitrogen) to prevent oxidation of phosphine/phosphonium. |

| Purification | Recrystallization from ethanol or acetonitrile ensures high purity; drying under vacuum recommended. |

| Moisture Control | Strict exclusion of moisture to prevent hydrolysis of phosphonium salts. |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR: Signals for diisopropoxy groups (doublets at δ 1.2–1.4 ppm) and propyl chain (multiplets at δ 2.0–2.5 ppm).

- $$^{31}P$$ NMR: Singlet near δ 25–30 ppm confirming phosphonium center.

- Mass Spectrometry (MS): High-resolution ESI-MS showing molecular ion peak minus bromide.

- Elemental Analysis: Carbon, hydrogen, phosphorus content matching theoretical values within ±0.3%.

- Melting Point and Stability: Storage under inert gas at –20°C recommended to avoid decomposition.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with 3,3-Diisopropoxypropyl bromide | Triphenylphosphine + 3,3-Diisopropoxypropyl bromide | 0–5°C, 12 h, inert atmosphere, methylene chloride | 81–93 | Microwave irradiation reduces time |

| Wittig Homologation | Triphenylphosphine + acrolein + HBr + triisopropoxymethane | Stepwise, mild temperatures | Quantitative | Used for stereoselective synthesis |

| Industrial Analogous Route | Triphenylphosphine + 1,3-dibromopropane + nucleophile | Reflux 80°C, 10–14 h, toluene/methanol | ~70 | Scalable, cost-effective, adaptable method |

Research Findings and Notes

- Microwave-assisted synthesis significantly improves throughput without compromising yield or purity.

- Strict control of moisture and oxygen is essential to prevent hydrolysis and oxidation, which degrade product quality.

- Choice of solvent and temperature directly influences reaction kinetics and side-product formation, impacting overall yield and reproducibility.

- The compound’s stability is sensitive to heat and moisture; improper storage leads to decomposition releasing toxic byproducts like HBr.

- The phosphonium salt prepared by these methods serves as a versatile intermediate for complex organic synthesis, including medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, often involving common reducing agents.

Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen bromide, triisopropoxymethane, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being performed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced forms of the compound, as well as substituted derivatives.

Scientific Research Applications

Biochemical Studies

One of the primary applications of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide is in the study of mitochondrial function and dynamics. Its lipophilic nature allows it to penetrate cellular membranes, making it useful for targeting mitochondria in various biological experiments.

- Mitochondrial Targeting : The compound has been utilized to deliver therapeutic agents specifically to mitochondria, enhancing the efficacy of treatments against diseases like cancer. For instance, it has been conjugated with doxorubicin to create mitochondrial-targeted drug delivery systems that overcome multidrug resistance in cancer cells .

Antioxidant Studies

Research has shown that triphenylphosphonium derivatives can act as antioxidants. The (3,3-Diisopropoxypropyl) derivative has been studied for its ability to mitigate oxidative stress in cells by scavenging reactive oxygen species (ROS). This property is vital for developing therapies for conditions associated with oxidative damage, such as neurodegenerative diseases .

Chemical Biology Applications

The compound is also significant in chemical biology for modifying proteins and studying their interactions with small molecules. It can serve as a reactive probe to investigate post-translational modifications and protein dynamics under oxidative stress conditions .

Case Study 1: Mitochondrial Delivery of Doxorubicin

A study published in Molecular Pharmaceutics demonstrated that doxorubicin conjugated with this compound showed increased uptake by cancer cells compared to free doxorubicin. The enhanced mitochondrial targeting resulted in improved therapeutic outcomes against resistant cancer cell lines .

Case Study 2: Antioxidant Mechanisms

In another study, researchers explored the antioxidant properties of triphenylphosphonium salts, including the diisopropoxy derivative. The findings indicated that these compounds could effectively reduce lipid peroxidation levels in vitro, suggesting potential applications in protecting against oxidative damage in various biological systems .

Mechanism of Action

The mechanism of action of (3,3-Diisopropoxypropyl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group plays a crucial role in its reactivity and interactions with other molecules. The compound can affect various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Homologating Agents and Alkyl-Substituted Phosphonium Salts

Key Differences :

- Reactivity : The bromopropyl derivative (CAS 3607-17-8) is highly reactive in nucleophilic substitutions, whereas the diisopropoxypropyl analog is tailored for homologation due to its stabilized ether linkages .

- Solubility : The hydroxypropyl and carboxybutyl derivatives exhibit greater hydrophilicity, enabling applications in aqueous-phase reactions or drug delivery .

Mitochondrial-Targeting Phosphonium Salts

Comparison :

Fluorinated and Aromatic Derivatives

Key Insights :

Comparison :

- The diisopropoxypropyl derivative’s ether groups stabilize intermediates in homologation, whereas electron-withdrawing groups (e.g., cyano) enhance electrophilicity in triazole syntheses .

Biological Activity

(3,3-Diisopropoxypropyl)triphenylphosphonium bromide is a phosphonium salt that has garnered attention in the context of its biological activity, particularly with respect to its potential applications in drug delivery and mitochondrial targeting. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a triphenylphosphonium cation linked to a diisopropoxypropyl group. Its molecular formula is C₁₉H₃₁BrO₂P, with a molecular weight of approximately 396.36 g/mol. The structure can be represented as follows:

The primary mechanism through which triphenylphosphonium (TPP) compounds exert their biological effects is their ability to accumulate within mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This property allows TPP derivatives to deliver therapeutic agents directly to the mitochondria, enhancing the efficacy of drugs while minimizing systemic toxicity.

- Mitochondrial Targeting : TPP derivatives are known for their ability to cross biological membranes and accumulate in mitochondria, where they can influence mitochondrial function and energy metabolism .

- Uncoupling Activity : Some studies have indicated that TPP compounds can uncouple oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production . This property can be beneficial in certain therapeutic contexts, such as cancer treatment, where ROS can induce apoptosis in cancer cells.

Anticancer Properties

Recent research has highlighted the potential of this compound in cancer therapy. The compound has been investigated for its ability to enhance the delivery of chemotherapeutic agents to cancer cells via mitochondrial targeting.

- Case Study : A study demonstrated that conjugating doxorubicin with a TPP moiety improved its uptake in mitochondrial-rich cancer cells, leading to enhanced cytotoxicity compared to free doxorubicin .

- Data Table 1 : Summary of Cytotoxicity Studies

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 12 | MDA-MB-435 |

| Doxorubicin-TPP Conjugate | 5 | MDA-MB-435 |

| (3,3-Diisopropoxypropyl)TPP | 8 | HeLa |

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection.

- Mechanism : By reducing mitochondrial dysfunction and oxidative stress, TPP compounds may protect neurons from damage associated with neurodegenerative diseases.

- Research Finding : In an animal model of Alzheimer's disease, administration of a TPP derivative improved cognitive function and reduced markers of oxidative stress in brain tissues .

Safety and Toxicology

While this compound shows potential therapeutic benefits, safety assessments are crucial.

Q & A

Q. What are the established synthetic routes for (3,3-Diisopropoxypropyl)triphenylphosphonium bromide, and what experimental conditions are critical for reproducibility?

The compound is synthesized via a three-carbon homologation reaction. A key method involves reacting 3,3-diisopropoxypropyl precursors with triphenylphosphine in the presence of bromine or a brominating agent under anhydrous conditions. Critical parameters include:

- Temperature control : Reactions are typically conducted at 0–5°C to prevent side reactions.

- Solvent choice : Methylene chloride or chloroform is preferred due to their inertness and ability to dissolve phosphonium intermediates .

- Purification : Recrystallization from ethanol or acetonitrile ensures high purity. Researchers should rigorously exclude moisture and oxygen to avoid hydrolysis or oxidation of the phosphonium center .

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Comprehensive characterization requires:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for diisopropoxy groups (δ 1.2–1.4 ppm, doublets) and propyl chain protons (δ 2.0–2.5 ppm, multiplet).

- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonium structure.

- Mass Spectrometry (MS) : High-resolution ESI-MS shows the molecular ion peak [M-Br]⁺.

- Elemental Analysis : Carbon, hydrogen, and phosphorus percentages must align with theoretical values (±0.3% tolerance).

Discrepancies in elemental analysis may indicate residual solvents or incomplete salt formation .

Q. How should this compound be stored to ensure stability, and what are the risks of improper handling?

- Storage : Under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation.

- Decomposition risks : Exposure to moisture leads to hydrolysis, generating triphenylphosphine oxide and diisopropoxypropyl bromide. Thermal decomposition above 100°C releases toxic fumes (HBr, phosphorus oxides).

- Safety protocols : Use glove boxes for weighing and handling; avoid contact with skin/eyes (irritant) .

Advanced Research Questions

Q. How is this phosphonium salt employed in synthesizing bioactive heterocycles or antitumor agents?

The compound serves as a precursor for Wittig reactions, enabling the formation of α,β-unsaturated carbonyl intermediates. For example:

- HDAC Inhibitors : React with aldehyde-containing fragments to generate enone structures, which are cyclized into piperamide analogs with antitumor activity .

- Heterocycle Synthesis : Participate in [2+2] cycloadditions with electron-deficient alkenes to form aziridine- or pyrrolidine-fused phosphonium salts, which undergo thermal rearrangements to yield nitrogen-containing heterocycles . Key considerations include optimizing stoichiometry (1.2–1.5 eq. of phosphonium salt) and using strong bases (e.g., NaHMDS) to generate ylides efficiently .

Q. What experimental strategies resolve contradictions in reaction outcomes, such as unexpected byproducts or low yields?

Common issues and solutions:

- Unintended cleavage : If the phosphonium salt decomposes instead of forming a ylide (e.g., yielding triphenylphosphine and dienones), verify base strength and reaction time. Sodium methoxide may be insufficient; switch to stronger bases like LDA .

- Low coupling efficiency : Use kinetic trapping (low-temperature conditions) to stabilize reactive intermediates.

- Byproduct identification : Employ LC-MS or GC-MS to detect trace impurities. Adjust solvent polarity (e.g., switch from THF to DMF) to suppress side reactions .

Q. What mechanistic insights guide the use of this compound in stereoselective or cascade reactions?

The phosphonium center facilitates:

- Ylide formation : Deprotonation generates a nucleophilic ylide that reacts regioselectively with aldehydes/ketones. Steric effects from the diisopropoxy group influence stereochemistry (e.g., favoring trans alkenes).

- Cascade processes : In tandem Wittig-hetero-Cope rearrangements, the ylide intermediate undergoes [3,3]-sigmatropic shifts to form seven-membered rings. Computational studies (DFT) predict transition-state geometries, aiding in rational design of stereoselective pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.